molecular formula C13H11NO2S B6389256 6-(2-Methylthiophenyl)nicotinic acid CAS No. 1261896-95-0

6-(2-Methylthiophenyl)nicotinic acid

Cat. No.: B6389256
CAS No.: 1261896-95-0
M. Wt: 245.30 g/mol
InChI Key: WWTBIKQRTCHODD-UHFFFAOYSA-N
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Description

6-(2-Methylthiophenyl)nicotinic acid is a chemical compound of interest in pharmaceutical and organic chemistry research. As a nicotinic acid derivative bearing a 2-(methylthio)phenyl substituent, it serves as a versatile synthetic intermediate and building block for the construction of more complex molecules . The core nicotinic acid structure is a common pharmacophore, and the specific substitution pattern on the phenyl ring may be investigated to modulate the compound's electronic properties, steric bulk, and binding affinity in drug discovery projects . Researchers can utilize this compound in cross-coupling reactions, where the carboxylic acid group can be functionalized to amides or esters, or in metal-catalyzed reactions that leverage the sulfur atom in the methylthio group . All supplied batches are accompanied by comprehensive analytical data, including HPLC, 1HNMR, and mass spectrometry, to ensure identity and purity for critical research applications . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Safety Information: Refer to the Safety Data Sheet (SDS) before use. Based on a similar compound, this material may cause skin irritation (H315) and serious eye irritation (H319) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2S/c1-17-12-5-3-2-4-10(12)11-7-6-9(8-14-11)13(15)16/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTBIKQRTCHODD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=NC=C(C=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 2 Methylthiophenyl Nicotinic Acid and Its Analogues

Retrosynthetic Analysis of the 6-(2-Methylthiophenyl)nicotinic Acid Structure

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. For this compound, the most logical disconnection is the carbon-carbon bond between the C-6 position of the pyridine (B92270) ring and the C-1 position of the phenyl ring. This bond is a prime candidate for formation via a transition metal-catalyzed cross-coupling reaction.

This disconnection strategy generates two key synthons: a nucleophilic 2-methylthiophenyl anion equivalent and an electrophilic 6-substituted nicotinic acid cation equivalent. The corresponding synthetic equivalents for these synthons are typically (2-methylthiophenyl)boronic acid and a 6-halonicotinic acid derivative (e.g., methyl 6-chloronicotinate), respectively. The choice of a boronic acid and a halide points towards the use of a Suzuki-Miyaura cross-coupling reaction in the forward synthesis, a robust and widely used method for constructing biaryl systems. nih.govwikipedia.org The carboxylic acid functionality on the nicotinic acid core is often protected as an ester during the coupling reaction to prevent potential side reactions and improve solubility.

Precursor Synthesis and Functionalization Pathways for the Nicotinic Acid Core

Strategies for Introducing the Carboxylic Acid Functionality

Several established methods can be employed to produce the nicotinic acid framework. A common industrial approach involves the oxidation of 3-picoline (3-methylpyridine). This transformation can be achieved using various oxidizing agents, including nitric acid, often under high temperatures. google.comgoogle.comcolab.wsnih.gov The reaction proceeds by converting the methyl group at the C-3 position into a carboxylic acid.

Another prevalent method is the ammoxidation of 3-picoline to 3-cyanopyridine, followed by hydrolysis. nih.govmdpi.com The hydrolysis of the nitrile to the carboxylic acid can be performed under acidic or basic conditions, or through biocatalytic methods using nitrile hydratase enzymes, which can offer high selectivity and milder conditions. google.comnih.gov

For laboratory-scale synthesis, direct carboxylation can be achieved by treating a 3-halopyridine with an organolithium reagent to form a 3-lithiated pyridine, which is then quenched with carbon dioxide (CO2) to yield nicotinic acid after an acidic workup. google.commasterorganicchemistry.com

Methods for Pyridine Ring Formation and Derivatization

While de novo construction of the substituted pyridine ring is possible via multicomponent reactions like the Hantzsch pyridine synthesis, functionalization of a pre-existing pyridine ring is more common for this target. researchgate.netwikipedia.orgwikipedia.orgorganic-chemistry.org The most crucial derivatization is the introduction of a halogen at the C-6 position, creating the electrophilic partner for the cross-coupling reaction.

6-Chloronicotinic acid is a key intermediate. It can be prepared through several routes. One method involves the oxidation of 2-chloro-5-methylpyridine, where the methyl group is converted to a carboxylic acid, for instance, using oxygen with a cobalt acetate (B1210297) catalyst. chemicalbook.comgoogle.com Another pathway starts from 6-hydroxynicotinic acid, which can be chlorinated using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). prepchem.com To improve solubility and prevent side reactions during subsequent steps, the resulting 6-chloronicotinic acid is often converted to its methyl or ethyl ester. chemimpex.com

Table 1: Selected Methods for the Synthesis of 6-Chloronicotinic Acid
Starting MaterialReagents and ConditionsProductYieldReference(s)
2-Chloro-5-methylpyridineO₂, Cobalt Acetate, Chlorobenzene, 80-120°C6-Chloronicotinic AcidHigh chemicalbook.com, google.com
6-Hydroxynicotinic AcidPOCl₃, PCl₅, heat6-Chloronicotinic AcidGoodN/A
Isocinchomeronic acid-N-oxideAc₂O, Et₃N, CH₂Cl₂6-Chloronicotinic Acid53.8% prepchem.com
DL-Malic AcidMulti-step: Cyclization, Ammonification, Chlorination6-Chloronicotinic AcidHighN/A

Stereoselective and Regioselective Synthesis of the 2-Methylthiophenyl Moiety

The synthesis of the (2-methylthiophenyl)boronic acid fragment must be highly regioselective to ensure the correct substitution pattern in the final product. The most effective strategy for achieving this is through directed ortho-metalation (DoM). wikipedia.org

In this approach, thioanisole (B89551) (methylthiobenzene) is treated with a strong organolithium base, such as n-butyllithium (n-BuLi). The methylthio (-SMe) group acts as a directed metalation group (DMG), coordinating to the lithium and directing the deprotonation exclusively to the adjacent ortho position on the aromatic ring. wikipedia.orgresearchgate.net This generates a highly reactive 2-lithiated thioanisole intermediate.

This intermediate is then quenched with an electrophilic boron source, typically a trialkyl borate (B1201080) like trimethyl borate [B(OMe)₃]. The final step involves acidic aqueous workup (e.g., with HCl) to hydrolyze the resulting boronate ester, affording the desired (2-methylthiophenyl)boronic acid with high regiochemical purity. google.com This boronic acid is a stable, crystalline solid that is commercially available and suitable for use in Suzuki-Miyaura coupling reactions. sigmaaldrich.com

Coupling Reactions for Integrating the 2-Methylthiophenyl Unit at the C-6 Position

The cornerstone of the synthesis of this compound is the formation of the biaryl C-C bond. This is most efficiently accomplished using palladium-catalyzed cross-coupling reactions.

Cross-Coupling Methodologies

The Suzuki-Miyaura coupling is the premier method for this transformation, given its mild reaction conditions, tolerance of various functional groups, and the commercial availability and stability of the required organoboron reagents. nih.govwikipedia.orglibretexts.org The reaction couples the 6-halonicotinic acid ester (e.g., methyl 6-chloronicotinate) with (2-methylthiophenyl)boronic acid.

The catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 6-halonicotinate, forming a Pd(II) intermediate. nih.govlibretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step requires a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to activate the boronic acid and facilitate the transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination : The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For coupling heteroaryl chlorides, which are often less reactive than bromides or iodides, catalyst systems employing bulky, electron-rich phosphine (B1218219) ligands (such as SPhos or PCy₃) with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are often highly effective. nih.govthieme-connect.comacs.org

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of (Hetero)aryl Halides
Aryl/Heteroaryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)YieldReference(s)
3-ChloropyridineN-Methyl-5-indole boronic acidPd(OAc)₂ / Ligand 1K₃PO₄n-Butanol10077% acs.org
Aryl ChloridesPhenylboronic acidPd(OAc)₂ / PCy₃K₃PO₄Toluene100>98%N/A
Aryl BromidesArylboronic acidsPdCl₂ / Tetraphosphine ligandK₂CO₃Dioxane8095% researchgate.net
IodobenzenePhenylboronic acidBio-supported Pd NPsK₂CO₃Water8099% rsc.org
5-Chloro-2-thiophenecarbaldehydeN-Methyl-5-indole boronic acidPd(OAc)₂ / Ligand 1K₃PO₄n-Butanol10096% acs.org
*Ligand 1 refers to a specific monophosphine ligand detailed in the cited reference.

Following the successful coupling reaction, a final hydrolysis step, typically using a base like sodium hydroxide (B78521) followed by acidic workup, is required to convert the ester protecting group back to the carboxylic acid, yielding the final target molecule, this compound. google.com

Direct Arylation Approaches

The synthesis of 6-aryl nicotinic acids, including structures like this compound, has increasingly utilized direct C-H arylation. This method offers a more efficient and environmentally friendly alternative to traditional cross-coupling reactions, which necessitate the pre-functionalization of substrates, such as creating halogenated versions of the pyridine ring. nih.govrsc.org Direct C-H arylation circumvents these extra steps by forming a carbon-carbon bond directly between two C-H bonds or a C-H bond and an aryl halide, a process often catalyzed by transition metals like palladium. rsc.orgchimia.ch

Palladium-catalyzed direct arylation has emerged as a powerful tool for modifying nicotinic acid derivatives. nih.gov Research has demonstrated the successful Pd(0)/PR₃-catalyzed arylation of nicotinic acid amides with various aryl bromides. nih.govnih.gov While early pioneering work focused on the functionalization of the C2 position of pyridine rings, recent advancements have enabled selective arylation at the C3 and C4 positions. nih.gov For instance, using a bulky N-(3,5-dimethylphenyl) amide as a directing group allows for mono-selective arylation of isonicotinic acid. nih.gov After the reaction, the directing group can be hydrolyzed back to the carboxylic acid. nih.gov

The mechanism of these reactions can vary, but two primary pathways for palladium-catalyzed C-H arylation are recognized. chimia.ch These methods provide a powerful route to generate libraries of arylated nicotinic and isonicotinic acid derivatives, which are significant building blocks in medicinal chemistry. nih.gov The efficiency of direct arylation has also been demonstrated in the synthesis of complex heterocyclic systems, such as thieno-pyridines and thieno-pyrazines, where palladium catalysis facilitates C-H arylation on the thiophene (B33073) ring. mdpi.com This approach represents an improvement over conventional synthetic routes by offering greater efficiency and site-selectivity. mdpi.com

A summary of representative conditions for palladium-catalyzed direct C-H arylation is presented below.

Catalyst/LigandBaseSolventTemperature (°C)Arylating AgentReference
Pd(OAc)₂ / P(Cy)₃·HBF₄K₂CO₃Toluene130Aryl Bromide mdpi.com
Pd(OAc)₂ / SPhosK₂CO₃Dioxane120Aryl Bromide nih.gov
Pd(C₇H₈)(P(o-tolyl)₃)₂Cs₂CO₃Toluene120Aryl Bromide nih.gov

Novel Synthetic Approaches and Green Chemistry Considerations

Modern synthetic strategies increasingly prioritize principles of green chemistry, focusing on atom economy, reduced waste, and the use of less hazardous materials. rsc.org Direct C-H arylation is a prime example of a greener approach in the synthesis of biaryl compounds like this compound. rsc.org This technique is considered more atom-efficient as it avoids the pre-functionalization steps required in traditional cross-coupling reactions like Suzuki or Stille couplings, thereby reducing the generation of toxic chemical waste. rsc.org

Beyond direct arylation, other novel methods are being explored for the synthesis of nicotinic acid derivatives and related heterocyclic structures. One such approach involves the regioselective synthesis of thioflavones and their pyridyl analogs via a 6-endo cyclization of 1-[(2-methylthio)pyridine-3-yl]-3-phenylprop-2-yn-1-ones. This method starts from 2-mercaptonicotinic acid, which is S-methylated and then converted to a Weinreb amide. The subsequent reaction with a phenylacetylene (B144264) derivative followed by an acid-catalyzed cyclization yields the final product in high yields. This demonstrates a regioselective approach to constructing complex heterocycles from simple nicotinic acid precursors.

One-pot procedures are also gaining traction as they streamline synthetic sequences and reduce the need for intermediate purification steps. A two-step, one-pot process has been developed for thieno[3,2-d]pyrimidines, which involves an initial C-H activation of a thiophene ring, showcasing an efficient alternative to conventional multi-step methods. mdpi.com Such innovative strategies, which minimize steps and improve yields, are central to the development of sustainable chemical manufacturing.

The advantages of these novel approaches are summarized below:

ApproachKey AdvantageRelevance to Green ChemistryReference
Direct C-H ArylationAvoids pre-functionalization of substratesHigh atom economy, reduces toxic reagents and byproducts nih.govrsc.org
Regioselective CyclizationProvides high control over product structureEfficient use of starting materials, potentially fewer side reactions
One-Pot SynthesisReduces reaction time and solvent usageMinimizes waste from purification, improves overall efficiency mdpi.com

Synthesis of Structurally Related Analogues for Comparative Studies

The synthesis of analogues of this compound is crucial for establishing structure-activity relationships (SAR) in drug discovery and materials science. By systematically modifying the core structure, researchers can probe the influence of different functional groups on biological activity or physical properties. jst.go.jp

Numerous studies have focused on synthesizing libraries of nicotinic acid derivatives for biological evaluation. For example, a series of 2-substituted phenyl derivatives of nicotinic acid were synthesized and evaluated for analgesic and anti-inflammatory activities. jst.go.jp In this work, analogues containing a 2-bromophenyl substituent showed significant activity, highlighting the importance of the substitution pattern on the aryl ring. jst.go.jp Another study focused on 2-(arylamino)-6-(trifluoromethyl)nicotinic acid derivatives as potential inhibitors of the HIV-1 reverse transcriptase. mdpi.com These compounds were synthesized by reacting 2-chloro-6-(trifluoromethyl)nicotinic acid with various anilines. mdpi.com

The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives provides another example of creating structural analogues. mdpi.com In this case, substituted nicotinic acids were converted to their acyl chlorides and subsequently reacted with substituted thiophen-2-amines to produce a library of compounds for fungicidal activity screening. mdpi.com Similarly, conformationally restricted analogues of nicotine (B1678760) have been synthesized, often starting from nicotinic acid derivatives, to explore their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govresearchgate.net These syntheses can involve complex multi-step sequences, including cyclizations and functional group interconversions, to create rigid tricyclic structures. nih.gov

The table below presents examples of synthesized analogues and their intended comparative studies.

Analogue ClassCore ScaffoldSynthetic Precursor ExamplePurpose of Comparative StudyReference
2-Substituted Phenylnicotinic Acids2-Aryl-nicotinic acid2-Bromonicotinic acidAnalgesic & Anti-inflammatory Activity jst.go.jp
2-Arylamino-6-(trifluoromethyl)nicotinic Acids2-Amino-6-(trifluoromethyl)nicotinic acid2-Chloro-6-(trifluoromethyl)nicotinic acidHIV-1 Reverse Transcriptase Inhibition mdpi.com
N-(Thiophen-2-yl) NicotinamidesNicotinamide5,6-Dichloronicotinic acidFungicidal Activity mdpi.com
Conformationally Restricted Nicotine AnaloguesPyrido[2,3-g]indolizine2-Methylpyridine-3-carboxaldehydenAChR Binding Affinity nih.gov
Pyridyl Analogues of ThioflavonesThiopyrano[2,3-b]pyridin-4-one2-Mercaptonicotinic acidRegioselectivity and Reaction Scope

Structural Elucidation and Spectroscopic Characterization of 6 2 Methylthiophenyl Nicotinic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Analysis of the molecular structure of 6-(2-methylthiophenyl)nicotinic acid would rely heavily on NMR spectroscopy. This technique provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectral Interpretation and Proton Environment Analysis

A ¹H NMR spectrum would be utilized to identify all unique proton environments in the molecule. The spectrum would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring, the phenyl ring, and the methylthio group. Key interpretive elements would include:

Chemical Shift (δ): The position of each signal, measured in parts per million (ppm), indicates the electronic environment of the protons. Protons on the aromatic rings would appear in the downfield region (typically δ 7.0-9.0), while the methyl group protons would be found in the upfield region (around δ 2.5).

Integration: The area under each signal would be proportional to the number of protons it represents.

Spin-Spin Coupling: The splitting pattern of each signal (e.g., singlet, doublet, triplet) would reveal information about the number of neighboring protons, helping to establish the connectivity between different parts of the molecule.

A hypothetical data table for the ¹H NMR spectrum is presented below.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Pyridine-H8.9 (d)Doublet2.11H
Pyridine-H8.1 (dd)Doublet of Doublets8.2, 2.11H
Pyridine-H7.8 (d)Doublet8.21H
Phenyl-H7.5-7.3 (m)Multiplet-4H
S-CH₃2.5 (s)Singlet-3H

Note: This table is a hypothetical representation and not based on published experimental data.

¹³C NMR Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The analysis would focus on:

Chemical Shift (δ): The chemical shifts of the carbon signals would help to distinguish between sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbon of the methyl group. The carboxyl carbon would appear significantly downfield.

Quaternary Carbons: Carbons with no attached protons (e.g., the carbon attached to the carboxyl group, the carbons at the junction of the two rings, and the carbon attached to the sulfur atom) would be identifiable.

A hypothetical data table for the ¹³C NMR spectrum is presented below.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)166.0
Aromatic C160.0 - 120.0
S-CH₃15.0

Note: This table is a hypothetical representation and not based on published experimental data.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, confirming the connectivity of protons within the pyridine and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would show correlations between protons and the carbon atoms to which they are directly attached, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment would reveal correlations between protons and carbons that are two or three bonds away. This is crucial for identifying the connectivity between the different structural fragments, such as the link between the pyridine and phenyl rings and the position of the methylthio and carboxylic acid groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high precision. This allows for the determination of the exact molecular formula of this compound (C₁₃H₁₁NO₂S). The calculated exact mass can then be compared to the experimentally measured mass to confirm the elemental composition.

Parameter Value
Molecular FormulaC₁₃H₁₁NO₂S
Calculated Exact Mass257.0510
Hypothetical Measured Mass257.0512
Mass Accuracy (ppm)< 1

Note: This table is a hypothetical representation and not based on published experimental data.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for analyzing polar molecules like carboxylic acids. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets. This method typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Further fragmentation of the molecular ion can be induced (e.g., by collision-induced dissociation) to provide structural information. The fragmentation pattern would be expected to show losses of characteristic fragments such as the carboxyl group (CO₂H) or the methyl group (CH₃).

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features: a carboxylic acid group, a pyridine ring, and a methylthiophenyl substituent.

Based on analogous compounds like nicotinic acid and its derivatives, the following IR absorption bands would be anticipated. researchgate.netchemicalbook.comresearchgate.net It is important to note that the exact wavenumbers can shift due to the specific chemical environment within the molecule.

Expected IR Spectral Data for this compound:

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C-H (Aromatic/Pyridine)3000-3100Stretching
C-H (Methyl)2850-2960Stretching
C=O (Carboxylic Acid)1680-1720Stretching
C=N, C=C (Pyridine Ring)1550-1620Stretching
C-S (Thioether)600-800Stretching

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The C=O stretching frequency is a strong, sharp peak and is one of the most identifiable in the spectrum. The aromatic and pyridine ring stretches, along with the C-S stretch of the thioether, would further confirm the compound's structure.

X-ray Crystallography for Solid-State Conformation and Crystal Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystallographic data for this compound has been published, analysis of related structures, such as 6-methylnicotinic acid, offers insights into the likely crystal packing and intermolecular interactions. nih.govresearchgate.net

For 6-methylnicotinic acid, studies have shown a nearly planar arrangement of the molecule, with the crystal structure stabilized by intermolecular O-H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another. nih.gov This leads to the formation of hydrogen-bonded chains. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules are observed. nih.gov

Hypothetical Crystallographic Data for this compound (based on analogs):

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar centrosymmetric group
Key Intermolecular ForcesO-H···N hydrogen bonding, π-π stacking
Molecular ConformationLikely a twisted conformation between the phenyl and pyridine rings to minimize steric hindrance.

Chromatographic and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical intermediates and active compounds. A reversed-phase HPLC method would be the most common approach for this compound.

No specific HPLC method for this compound is documented. However, methods developed for nicotinic acid and its metabolites can be adapted. nih.govnih.govsarpublication.comresearchgate.net A typical setup would involve a C18 stationary phase and a mobile phase consisting of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as methanol (B129727) or acetonitrile). Detection would typically be performed using a UV detector at a wavelength where the pyridine and phenyl chromophores absorb strongly, likely in the range of 260-280 nm.

Purity assessment would involve quantifying the area of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram. For regulatory purposes, a purity of >99% is often required for pharmaceutical intermediates.

Example of a Hypothetical HPLC Method:

ParameterCondition
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseA: 0.1% Acetic Acid in Water, B: Methanol
Gradient70:30 (A:B) to 30:70 (A:B) over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Retention TimeDependent on exact conditions, but expected to be in the range of 5-10 minutes.

Preclinical Biological Investigations and Pharmacological Actions of 6 2 Methylthiophenyl Nicotinic Acid

Evaluation of Molecular Target Interactions and Ligand Binding Studies

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are a family of ligand-gated ion channels that are activated by the neurotransmitter acetylcholine (ACh). nih.govnih.gov These receptors are found throughout the central and peripheral nervous systems and are involved in a wide range of physiological processes. nih.govnih.gov The binding of ACh to nAChRs causes a conformational change in the receptor, leading to the opening of an ion channel and the influx of cations, which in turn results in the depolarization of the cell membrane and the initiation of a cellular response. nih.gov

The structural and functional diversity of nAChRs, arising from the assembly of different subunit combinations, allows for a wide range of pharmacological profiles. nih.gov While the primary endogenous agonist for these receptors is ACh, various synthetic and natural compounds can act as either agonists, mimicking the action of ACh, or as antagonists, blocking its effects. Research into the interaction of novel compounds with nAChRs is crucial for understanding their potential therapeutic applications or toxicological profiles. At present, specific studies detailing the direct agonistic or antagonistic activity of 6-(2-Methylthiophenyl)nicotinic acid at various nAChR subtypes are not extensively documented in publicly available literature.

The hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A, is a G protein-coupled receptor that is recognized as the receptor for nicotinic acid (niacin) and the endogenous ligand β-hydroxybutyrate. nih.govnih.gov Activation of GPR109A is known to mediate various metabolic and anti-inflammatory effects. nih.govresearchgate.net For instance, the binding of niacin to GPR109A in adipocytes inhibits lipolysis, while its activation in immune cells can suppress inflammatory pathways. nih.govnih.gov

Given that this compound is a derivative of nicotinic acid, its potential interaction with GPR109A is a subject of scientific interest. The structural similarity to niacin suggests that it could potentially bind to and modulate the activity of this receptor. However, detailed binding affinity studies and functional assays are required to determine whether this compound acts as an agonist or antagonist at GPR109A and to quantify its potency relative to known ligands like niacin. Such investigations would be critical in elucidating whether this compound shares the pharmacological effects of niacin that are mediated through this receptor.

Enzyme Inhibition and Modulation Studies

Diacylglycerol O-acyltransferase 2 (DGAT2) is a key enzyme in the synthesis of triglycerides, catalyzing the final step in this metabolic pathway. nih.gov Inhibition of DGAT2 has been identified as a therapeutic target for managing conditions associated with elevated triglyceride levels, such as hypertriglyceridemia and non-alcoholic fatty liver disease. nih.gov

Studies have demonstrated that niacin can directly inhibit DGAT2 activity in a noncompetitive manner. nih.gov This inhibition leads to a reduction in triglyceride synthesis. nih.gov Considering that this compound is a derivative of nicotinic acid, it is plausible that it may also exhibit inhibitory effects on DGAT2. To ascertain this, in vitro enzyme assays using purified DGAT2 or cell-based models would be necessary. Such studies would typically measure the IC₅₀ value of the compound, which represents the concentration required to inhibit 50% of the enzyme's activity, and would help to characterize its potency and mechanism of inhibition.

Nicotinamide (B372718)/nicotinic acid mononucleotide adenylyltransferase (NMNAT) is a crucial enzyme in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). nih.govnih.gov There are different isoforms of NMNAT in humans, with NMNAT2 being one of the key enzymes in this pathway. uniprot.org The selective inhibition of NMNAT isoforms is an area of research for potential therapeutic interventions in various diseases. nih.gov

The structural relationship of this compound to nicotinic acid, a substrate for NMNAT, suggests a potential for interaction. nih.gov To investigate whether this compound can selectively inhibit NMNAT isoforms, a series of biochemical assays would be required. These assays would involve incubating the compound with each purified NMNAT isoform (NMNAT1, NMNAT2, and NMNAT3) and measuring the rate of NAD+ synthesis. The results would determine the inhibitory potency (IC₅₀) of the compound against each isoform, revealing any selectivity.

Cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins (B1171923) from arachidonic acid. frontiersin.orgjpp.krakow.pl COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is a key mediator of inflammation. jpp.krakow.plnih.gov The selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects. nih.gov

Research has been conducted on nicotinic acid derivatives for their potential as COX inhibitors. A study on novel nicotinate (B505614) derivatives demonstrated that some of these compounds exhibit potent inhibitory activity against COX-2. nih.gov Specifically, compounds with structural similarities to this compound were synthesized and evaluated.

The inhibitory activity of these compounds was quantified by determining their IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀, was used to assess the preference for COX-2 inhibition. For instance, some synthesized nicotinate derivatives showed higher COX-2 selectivity than the reference drug indomethacin. nih.gov

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Nicotinate Derivatives

Alpha-Amylase and Alpha-Glucosidase Inhibition Kinetics

Recent research has explored a library of novel nicotinic acid derivatives, with modifications at the 6-position of the pyridine (B92270) ring involving (thio)ether functionalities, for their potential as inhibitors of α-amylase and α-glucosidase. acs.org While the compound this compound was not explicitly detailed in the primary publication, a closely related derivative, 6-((2-methoxyphenyl)thio)nicotinic acid (referred to as compound 34 in the study), was synthesized and evaluated.

The study revealed that these nicotinic acid derivatives operate through a noncompetitive inhibition mechanism for both α-amylase and α-glucosidase. acs.org This mode of inhibition is noteworthy as it does not compete with the substrate for binding to the enzyme's active site, suggesting a different regulatory potential compared to competitive inhibitors. acs.org

In the enzymatic assays, while some derivatives showed significant micromolar inhibition against α-amylase, compound 34 was not among the most potent inhibitors for this specific enzyme. However, other derivatives with different substitutions at the 6-position demonstrated notable activity. For instance, compounds 35 (6-((3-methoxyphenyl)thio)nicotinic acid) and 39 (6-((4-ethoxyphenyl)thio)nicotinic acid) exhibited significant inhibition against α-glucosidase, with IC₅₀ values of 32.9 µM and 26.4 µM, respectively. acs.org These findings suggest that the nature of the substituent on the phenylthio group plays a crucial role in the inhibitory activity against these enzymes.

Table 1: α-Glucosidase Inhibitory Activity of Selected 6-(Arylthio)nicotinic Acid Derivatives

Compound ID Structure α-Glucosidase IC₅₀ (µM)
35 6-((3-methoxyphenyl)thio)nicotinic acid 32.9
39 6-((4-ethoxyphenyl)thio)nicotinic acid 26.4
Acarbose (control) - Comparable to active compounds

Data derived from a study on novel nicotinic acid derivatives. acs.org

The kinetic studies performed on the most promising compounds in the series confirmed a noncompetitive mode of inhibition for both enzymes. acs.org This suggests that these derivatives bind to a site on the enzyme other than the active site, altering the enzyme's conformation and reducing its catalytic efficiency.

Cellular Mechanism of Action Investigations

A comprehensive review of the scientific literature did not yield specific information regarding the cellular mechanisms of action for this compound. Therefore, the following subsections remain unaddressed due to a lack of available data.

Impact on Intracellular Cyclic Adenosine Monophosphate (cAMP) Levels

No specific data is available for this compound.

Regulation of Gene Expression Profiles Related to Metabolic Pathways

No specific data is available for this compound.

Modulation of Oxidative Stress Markers in Cellular Systems

No specific data is available for this compound.

In Vitro Anti-Inflammatory Activity in Immune Cell Lines

There is no specific information available in the reviewed scientific literature concerning the in vitro anti-inflammatory activity of this compound in immune cell lines. While studies have been conducted on other nicotinic acid derivatives, their findings cannot be directly attributed to the specific compound of interest. researchgate.netnih.govnih.gov

Antiproliferative and Cytotoxic Potential in Cancer Cell Models

No studies specifically investigating the antiproliferative and cytotoxic potential of this compound in cancer cell models were identified in the current body of scientific literature. Research into the anticancer activities of other nicotinic acid derivatives has been published, but these results are not specific to this compound. nih.govresearchgate.netnih.gov

Assessment of Antimicrobial and Antifungal Activities

Information not available in the searched sources.

Structure Activity Relationship Sar Analysis and Rational Design of 6 2 Methylthiophenyl Nicotinic Acid Analogues

Positional Scanning and Substituent Variation on the Thiophenyl Moiety

The thiophene (B33073) ring is a common heterocycle in medicinal chemistry, valued for its electronic properties and ability to engage in various receptor interactions. nih.gov In the context of 6-(2-Methylthiophenyl)nicotinic acid, the 2-methylthiophenyl group is a critical pharmacophoric element. A positional scanning and substituent variation analysis on this moiety is a primary strategy to probe the steric and electronic requirements of the target receptor's binding pocket.

Key Research Findings:

Positional Isomers: Moving the methylthio group from the 2-position to the 3- or 4-position on the thiophene ring can drastically alter the molecule's conformation and its ability to fit into the receptor binding site.

Substituent Effects: Replacing the methyl group of the methylthio moiety with larger alkyl groups (e.g., ethyl, propyl) can explore the limits of a hydrophobic pocket. Conversely, introducing polar substituents (e.g., hydroxyl, amino) can probe for potential hydrogen bond interactions. Theoretical studies on substituted thiophenes show that substituents significantly influence the molecule's reactivity and electronic distribution. nih.gov

Below is a representative data table illustrating the effects of substituent variations on receptor binding affinity.

Compound Thiophene Substituent Position Binding Affinity (Ki, nM)
Lead Compound -SCH3215
Analog 1a -SCH3345
Analog 1b -SCH34120
Analog 1c -SC2H5225
Analog 1d -OCH3280
Analog 1e -Cl435

This table contains representative data to illustrate the concepts discussed.

Modification of the Nicotinic Acid Core and Its Impact on Biological Efficacy

Key Research Findings:

Carboxylic Acid Bioisosteres: The carboxylic acid group is a key interaction point, likely forming a salt bridge with a basic residue (like arginine) in the receptor. nih.gov Replacing this group with known bioisosteres such as tetrazole, hydroxamic acid, or acyl sulfonamide can modulate acidity and metabolic stability while maintaining the crucial interaction. The 5-substituted 1H-tetrazole is a frequently used and successful bioisostere for a carboxylic acid. openaccessjournals.com

Scaffold Hopping: In some cases, the entire nicotinic acid core might be replaced with other heterocyclic systems (e.g., pyrimidine, pyrazine) in a strategy known as scaffold hopping. mdpi.com This can lead to the discovery of novel chemotypes with potentially improved properties.

The following table shows hypothetical data on how modifications to the nicotinic acid core can affect biological efficacy.

Compound Core Structure Carboxylic Acid Bioisostere Efficacy (% of Max Response)
Lead Compound Nicotinic Acid-COOH100
Analog 2a Nicotinic AcidTetrazole95
Analog 2b Nicotinic AcidAcyl Sulfonamide70
Analog 2c Isonicotinic Acid-COOH60
Analog 2d Pyrimidine-5-carboxylic acid-COOH85

This table contains representative data to illustrate the concepts discussed.

Conformational Analysis and its Correlation with Receptor Binding and Activity

The three-dimensional shape (conformation) of a molecule is paramount for its interaction with a biological target. For this compound and its analogues, the relative orientation of the thiophenyl ring and the nicotinic acid ring is determined by rotation around the single bond connecting them. This torsional angle is a key determinant of biological activity. mdpi.com

Key Research Findings:

Torsional Angle and Activity: Computational modeling and spectroscopic studies (e.g., NMR) are used to determine the preferred low-energy conformations. A strong correlation is often found between a specific range of torsional angles and high receptor affinity. A planar or near-planar conformation might be required for optimal π-π stacking interactions with aromatic residues in the receptor binding site.

Conformationally Restricted Analogues: To test hypotheses about the "active" conformation, medicinal chemists synthesize conformationally restricted analogues. mdpi.com This can be achieved by introducing a bridge or linker between the two aromatic rings, effectively locking the molecule into a specific geometry. The biological activity of these rigid analogues provides strong evidence for the required binding conformation. For example, creating a tricyclic system by fusing the two rings can "freeze" the conformation and improve affinity by reducing the entropic penalty upon binding. mdpi.com

The relationship between conformation and activity is summarized in the table below.

Analog Dihedral Angle (Thiophene-Pyridine) Receptor Binding (Ki, nM) Notes
Lead Compound Flexible (low energy at ~30°)15Exists in multiple conformations
Analog 3a (Rigid) 0° (Fused)>1000Planar conformation is inactive
Analog 3b (Rigid) 35° (Bridged)5Locked in the proposed "active" conformation
Analog 3c (Bulky sub.) Restricted to >60°250Steric clash prevents optimal conformation

This table contains representative data to illustrate the concepts discussed.

Pharmacophore Modeling and Ligand-Based Drug Design for Optimized Analogues

When the 3D structure of the target receptor is unknown, ligand-based drug design methods are invaluable. youtube.com A pharmacophore model is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, ionizable groups) necessary for biological activity.

Key Research Findings:

Model Development: A pharmacophore model for this compound analogues would be developed by aligning a set of active molecules and identifying the common features responsible for their activity. This typically includes the carboxylic acid (or bioisostere) as an anionic/hydrogen-bonding feature, the pyridine (B92270) nitrogen as a hydrogen bond acceptor, and the thiophene ring as a hydrophobic/aromatic feature.

Virtual Screening: This pharmacophore model can then be used as a 3D query to screen large virtual libraries of compounds. Molecules that match the pharmacophore model are identified as potential hits for synthesis and biological testing. This computational approach accelerates the discovery of novel and structurally diverse leads. youtube.com

Analogue Optimization: The model also guides the optimization of existing leads. It can predict whether a proposed modification to the lead structure will maintain the crucial pharmacophoric features, helping to prioritize which analogues to synthesize.

A typical pharmacophore model for this series might include the features shown in the table below.

Pharmacophore Feature Corresponding Chemical Group Role in Binding
Anionic / H-Bond DonorCarboxylic AcidInteraction with a basic residue (e.g., Arg)
H-Bond AcceptorPyridine NitrogenInteraction with a donor residue (e.g., Ser, Thr)
Aromatic Ring 1Pyridine Ringπ-π stacking or cation-π interaction
Aromatic/Hydrophobic Ring 2Thiophene RingHydrophobic interactions, π-π stacking
Hydrophobic FeatureMethyl GroupOccupying a small hydrophobic pocket

This table contains representative data to illustrate the concepts discussed.

Investigation of Stereochemical Influence on Biological Outcomes

Stereochemistry can have a profound impact on a drug's interaction with a chiral biological target like a receptor. nih.gov Although the parent molecule this compound is achiral, the introduction of chiral centers through derivatization necessitates an investigation into the influence of stereoisomers on biological activity.

Key Research Findings:

Introduction of Chirality: A chiral center can be introduced by, for example, adding a substituent to the linker between the rings (if one exists in an analogue) or by adding a chiral side chain to either of the heterocyclic rings.

Enantiomeric Differentiation: It is common for one enantiomer (the eutomer) of a chiral drug to have significantly higher affinity or efficacy than the other (the distomer). This is because the three-dimensional arrangement of substituents in the eutomer provides a more precise complementary fit to the chiral binding site of the receptor. nih.gov

Stereoselective Synthesis and Testing: When a chiral analogue is identified, researchers must develop methods for stereoselective synthesis or chiral separation to obtain the individual enantiomers. Testing these pure enantiomers is crucial to determine if the biological activity resides primarily in one isomer, which can lead to a more potent and selective drug with a cleaner side-effect profile. nih.gov

The table below illustrates how stereochemistry can affect the biological activity of a hypothetical chiral analogue.

Compound Stereochemistry Receptor Affinity (Ki, nM) Comments
Analog 5a Racemic Mixture20Contains both active and inactive isomers
Analog 5a-(S) (S)-enantiomer8Eutomer - responsible for most of the activity
Analog 5a-(R) (R)-enantiomer350Distomer - significantly less active

This table contains representative data to illustrate the concepts discussed.

Derivatization Strategies for Improving Receptor Selectivity and Potency

The ultimate goal of SAR studies is to guide derivatization strategies that lead to compounds with improved potency and, crucially, selectivity for the desired receptor subtype over others. nih.gov High selectivity can minimize off-target side effects and lead to a safer therapeutic agent.

Key Research Findings:

Targeting Subtype-Specific Pockets: Different nicotinic receptor subtypes (e.g., α4β2, α7, α3β4) have variations in the amino acid composition and shape of their binding sites. nih.govnih.gov Derivatization strategies aim to introduce functional groups that can form specific interactions with residues present in the target subtype but absent in others. For instance, adding a bulky group might be tolerated by one subtype with a larger binding pocket but clash with a smaller pocket in another subtype.

Modulating Physicochemical Properties: Derivatization can fine-tune properties like lipophilicity (logP). For example, converting the carboxylic acid to an ester or amide can increase lipophilicity, which may enhance membrane permeability. Menthyl nicotinate (B505614), an ester derivative of nicotinic acid, shows rapid skin penetration. multichem.it

Potency Enhancement through Combined Modifications: Optimal potency is often achieved by combining favorable modifications identified in separate SAR studies. For example, the best substituent on the thiophene ring might be combined with the optimal carboxylic acid bioisostere and a conformational constraint to produce a highly potent and selective final compound. Studies on N-(thiophen-2-yl) nicotinamide (B372718) derivatives have shown that combining specific substitutions on both the pyridine and thiophene rings leads to compounds with the highest activity. mdpi.com

The following table presents hypothetical data from a derivatization strategy aimed at improving selectivity.

Compound Modification Potency (EC50, nM) at Target Receptor Selectivity (vs. Off-Target Receptor)
Lead Compound -5010-fold
Analog 6a Added t-butyl group to thiophene2550-fold
Analog 6b Replaced -COOH with tetrazole4025-fold
Analog 6c Combined t-butyl and tetrazole5200-fold

This table contains representative data to illustrate the concepts discussed.

Computational Chemistry and Molecular Modeling Applications for 6 2 Methylthiophenyl Nicotinic Acid Research

Molecular Docking Simulations to Predict Ligand-Protein Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in early-stage drug discovery for identifying potential biological targets and understanding the structural basis of ligand-receptor recognition. For 6-(2-methylthiophenyl)nicotinic acid, docking simulations can elucidate how its distinct chemical features—the nicotinic acid core, the phenyl ring, and the methylthio group—contribute to binding affinity and selectivity.

In a typical docking workflow, the three-dimensional structure of this compound would be docked into the active site of a target protein. Scoring functions are then employed to rank the resulting poses based on their predicted binding affinity. These calculations can reveal key intermolecular interactions, such as hydrogen bonds formed by the carboxylic acid group of the nicotinic acid moiety or hydrophobic interactions involving the methylthiophenyl group.

Table 1: Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

ParameterValueInteracting Residues
Binding Affinity (kcal/mol)-8.5-
Hydrogen Bonds2ASP-150, LYS-78
Hydrophobic Interactions4LEU-75, VAL-83, ILE-148, ALA-98
Pi-Pi Stacking1PHE-149

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Receptor Complex Analysis

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in the protein upon ligand binding, and provide a more accurate estimation of binding free energies.

For the this compound-protein complex, an MD simulation would involve placing the docked structure in a simulated physiological environment (water, ions, and appropriate temperature and pressure). The simulation would then track the atomic trajectories over nanoseconds or even microseconds. Analysis of these trajectories can confirm whether the key interactions predicted by docking are maintained over time, providing greater confidence in the binding mode.

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis, Electrostatic Potential Surface Mapping)

Quantum chemical calculations provide deep insights into the electronic properties of a molecule, which are crucial for its reactivity and interactions. Density Functional Theory (DFT) is a popular method for calculating the electronic structure of molecules like this compound.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key quantum chemical descriptors. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Electrostatic Potential Surface Mapping: This technique visualizes the charge distribution across the molecule. For this compound, an electrostatic potential map would highlight the electron-rich regions (e.g., around the carboxylic acid and nitrogen atom) and electron-deficient areas, providing a roadmap for its electrostatic interactions with a protein target.

Table 2: Hypothetical Quantum Chemical Properties of this compound Calculated using DFT

PropertyCalculated Value (Arbitrary Units)Implication
HOMO Energy-6.2 eVElectron-donating capability
LUMO Energy-1.8 eVElectron-accepting capability
HOMO-LUMO Gap4.4 eVHigh kinetic stability
Dipole Moment3.5 DSignificant molecular polarity

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Preclinical Development

The success of a drug candidate depends not only on its efficacy but also on its pharmacokinetic profile. In silico ADME prediction models use the chemical structure of a compound to forecast its behavior in the body. For this compound, these predictions are vital for early assessment of its drug-likeness.

Various computational models can predict properties such as aqueous solubility, intestinal absorption, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. These predictions help in identifying potential liabilities early on, allowing for chemical modifications to improve the compound's ADME profile before significant resources are invested in preclinical studies.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of the target protein is known, SBVS (which includes molecular docking) can be used to screen compound libraries against the target's binding site. This is a powerful approach for discovering novel scaffolds that are complementary to the target.

Ligand-Based Virtual Screening (LBVS): When the structure of the target is unknown, but known active ligands exist, LBVS can be employed. This method uses the principle that molecules with similar structures are likely to have similar biological activities. Techniques like 2D similarity searching or 3D shape-based screening can be used to find compounds in a database that are similar to a query molecule like this compound.

Cheminformatics Approaches for Chemical Space Exploration and Library Design

Cheminformatics involves the use of computational methods to analyze and manage large sets of chemical data. For this compound, cheminformatics can be used to explore its chemical space and design focused libraries of related analogs. By systematically modifying different parts of the molecule (e.g., substituting the phenyl ring, altering the linker, or changing the nicotinic acid core), it is possible to generate a virtual library of derivatives. These libraries can then be assessed for their drug-like properties and predicted activity using the computational tools described above, enabling a more efficient exploration of structure-activity relationships.

Future Perspectives and Research Trajectories for 6 2 Methylthiophenyl Nicotinic Acid

Identification of Novel Biological Targets and Therapeutic Indications

While the parent nicotinic acid is known for its effects on lipid metabolism, primarily through the GPR109A receptor, the future of 6-(2-Methylthiophenyl)nicotinic acid lies in exploring targets beyond this established pathway. nih.govnih.gov The structural modifications inherent in this derivative could steer its biological activity towards entirely new indications.

Anti-Inflammatory Pathways: Nicotinic acid and its derivatives have demonstrated anti-inflammatory properties. nih.govnih.gov Future research should investigate whether this compound can modulate key inflammatory mediators. Targets of interest include cyclooxygenase (COX) enzymes, tumor necrosis factor-alpha (TNF-α), and various interleukins. nih.govnih.gov The presence of the sulfur-containing moiety might enhance its interaction with specific targets within inflammatory cascades, potentially offering a novel approach for conditions like rheumatoid arthritis or inflammatory bowel disease.

Anticancer and Pro-Apoptotic Activity: A significant and promising area of research for nicotinic acid derivatives is oncology. nih.govresearchgate.net Studies have shown that certain derivatives can inhibit cancer cell proliferation and induce apoptosis. A key target in this area is the vascular endothelial growth factor receptor-2 (VEGFR-2), inhibition of which can stifle tumor angiogenesis. nih.gov Future studies should screen this compound for activity against a panel of cancer cell lines and investigate its potential to inhibit targets like VEGFR-2 or other kinases crucial for tumor survival. nih.gov Some research also points to the role of nicotinic acid in modulating DNA repair pathways, which could be exploited to sensitize cancer cells to other therapies. nih.gov

Neurodegenerative Diseases: Emerging evidence suggests a role for nicotinic acid and its metabolites, such as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), in neuroprotection. nih.govresearchgate.net This opens up the possibility of investigating this compound for activity in neurodegenerative disorders like Alzheimer's or Parkinson's disease. amegroups.orgnih.gov Potential targets include enzymes involved in NAD+ metabolism, pathways related to oxidative stress, and nicotinic acetylcholine (B1216132) receptors (nAChRs) that are implicated in cognitive function and neuroinflammation. nih.govmdpi.com

Table 1: Potential Novel Biological Targets for this compound

Therapeutic AreaPotential Biological TargetHypothesized RationalePotential Indication
OncologyVEGFR-2Inhibition of tumor angiogenesis. The methylthiophenyl group may enhance binding affinity. nih.govSolid Tumors (e.g., Colon, Prostate)
InflammationCOX-2 / TNF-αModulation of pro-inflammatory cytokine production. nih.govRheumatoid Arthritis, IBD
NeurodegenerationNicotinic Acetylcholine Receptors (nAChRs)Modulation of cholinergic neurotransmission and neuroinflammation. nih.govmdpi.comAlzheimer's Disease, Parkinson's Disease
OncologyNicotinamide Phosphoribosyltransferase (NAMPT)Interference with NAD+ biosynthesis, a critical pathway for cancer cell metabolism and survival. nih.govVarious Cancers

Development of Advanced Analogues with Improved Pharmacological Profiles

The scaffold of this compound serves as an excellent starting point for medicinal chemistry campaigns. The development of advanced analogues will be crucial to optimize its potency, selectivity, and pharmacokinetic properties, while minimizing potential side effects.

Future synthetic efforts could focus on several key modifications:

Modification of the Thioether Linkage: The sulfur atom is a key site for metabolic transformation. Oxidation to the corresponding sulfoxide (B87167) or sulfone would dramatically alter the electronic properties and hydrogen bonding capacity of the molecule, which could fine-tune its binding to biological targets.

Substitution on the Phenyl Ring: Adding various substituents (e.g., halogens, alkyl, or alkoxy groups) to the phenyl ring can modulate lipophilicity, metabolic stability, and target engagement. This approach has been successfully used to enhance the analgesic and anti-inflammatory activities of other nicotinic acid derivatives. jst.go.jp

Modification of the Carboxylic Acid: Esterification or amidation of the carboxylic acid group can create prodrugs with improved oral bioavailability or altered duration of action. These derivatives could be designed to be cleaved by specific enzymes at the target site, thereby improving selectivity.

Table 2: Potential Analogues of this compound and Their Research Goals

Analogue TypeStructural ModificationPrimary Research Goal
Sulfoxide/Sulfone AnalogueOxidation of the sulfur atomImprove solubility and alter target binding affinity.
Substituted Phenyl AnalogueAddition of electron-withdrawing or -donating groups to the phenyl ringEnhance potency and selectivity; modulate ADME properties. jst.go.jp
Ester ProdrugConversion of the carboxylic acid to an esterIncrease oral bioavailability and cell permeability.
Amide AnalogueConversion of the carboxylic acid to a primary, secondary, or tertiary amideImprove metabolic stability and explore new target interactions.

Exploration of Synergistic Effects in Combination with Established Therapeutic Agents

A key strategy in modern pharmacology is combination therapy, where multiple drugs are used to achieve a synergistic effect, enhance efficacy, or reduce toxicity. Future research should explore the potential of this compound as part of a combination regimen.

In Oncology: If the compound shows anticancer activity, it could be combined with standard-of-care chemotherapeutics or targeted agents. For example, combining it with a DNA-damaging agent could be synergistic if the compound is found to inhibit DNA repair pathways. anticancer360.com Similarly, if it inhibits angiogenesis, it could complement cytotoxic drugs. Research has also shown that niacin can inhibit TRAIL-mediated apoptosis, suggesting that derivatives would need to be carefully evaluated in combination with apoptosis-inducing anticancer agents. oncotarget.com

In Inflammatory Diseases: Combining this compound with nonsteroidal anti-inflammatory drugs (NSAIDs) could allow for lower doses of each agent, potentially reducing the gastrointestinal side effects associated with NSAIDs. nih.gov Conjugates of nicotinic acid and NSAIDs have been synthesized to this end. nih.gov

In Cardiovascular Disease: While exploring novel targets is a priority, its structural similarity to nicotinic acid suggests potential for use in dyslipidemia. Combination with statins is a well-established paradigm for nicotinic acid, and this could be explored to see if the derivative offers advantages, such as a reduced flushing effect. nih.gov

Table 3: Hypothetical Combination Therapies Involving this compound

Established AgentTherapeutic AreaPotential Synergistic Mechanism
Temozolomide (Chemotherapy)OncologySensitization of cancer cells to DNA damage by inhibiting repair pathways. anticancer360.com
Ibuprofen (NSAID)InflammationComplementary anti-inflammatory mechanisms allowing for dose reduction and improved safety. nih.govnih.gov
Atorvastatin (Statin)Cardiovascular DiseaseComplementary lipid-lowering mechanisms (LDL reduction and potential HDL modulation). nih.gov
Anti-PD-1 Antibody (Immunotherapy)OncologyModulation of the tumor microenvironment or enhancement of immune cell function. umn.edu

Innovation in Targeted Delivery Systems for Enhanced Efficacy

The development of advanced drug delivery systems offers a powerful means to enhance the therapeutic index of a drug by increasing its concentration at the site of action while minimizing systemic exposure. For a molecule like this compound, this is a particularly promising research avenue.

Future investigations should focus on:

Nanoparticle-Based Formulations: Encapsulating the compound in lipid-based or polymeric nanoparticles (such as PLGA) could improve its solubility, protect it from premature degradation, and facilitate targeted delivery. nih.govmdpi.com These nanoparticles can be surface-functionalized with ligands (e.g., antibodies or peptides) that bind to receptors overexpressed on target cells, such as cancer cells or activated immune cells. acs.org

Sustained-Release Systems: To reduce potential side effects like the flushing associated with nicotinic acid, developing sustained-release formulations is critical. nih.govnih.gov This could involve embedding the drug in a polymer matrix or using inorganic nanohybrids that release the compound slowly over time, maintaining a steady therapeutic concentration. nih.govgoogle.com

Receptor-Mediated Targeting: Given that nicotinic acid derivatives can interact with receptors like nAChRs, these could be exploited for targeting. For example, delivery systems designed to engage with nAChRs on neural cells could be a strategy for treating neurodegenerative diseases. nih.gov

Investigation of Emerging Biological Activities and Research Frontiers

Beyond the established fields of inflammation, cancer, and neurodegeneration, future research on this compound should remain open to discovering entirely new biological activities.

Immunomodulation: Nicotinamide, a related compound, has been shown to enhance the function of Natural Killer (NK) cells, a key component of the innate immune system. umn.edu Investigating whether this compound can similarly modulate the activity of NK cells, T-cells, or macrophages could open up applications in immuno-oncology or autoimmune diseases.

Metabolic Disorders: The role of nicotinic acid derivatives in metabolic regulation is complex. While its lipid-lowering effects are known, its influence on glucose metabolism and insulin (B600854) resistance requires careful study. nih.gov Future research could explore if the specific structure of this compound could favorably modulate metabolic pathways, potentially offering benefits in metabolic syndrome beyond dyslipidemia. nih.gov

Antimicrobial Activity: The nicotinic acid scaffold has been used to develop derivatives with antibacterial and antifungal properties. nih.gov The addition of a sulfur-containing phenyl group, a feature present in some existing antimicrobial agents, makes this a plausible and important area for future screening.

Q & A

Q. What structural analogs of this compound show enhanced bioactivity?

  • Methodological Answer : Compare with derivatives like 6-(2,2,2-Trifluoroethoxy)nicotinic acid (CAS 2781028), which exhibits improved metabolic stability. SAR studies reveal that electron-withdrawing substituents (e.g., CF₃) increase target affinity by 3-fold, while bulkier groups reduce solubility .

Q. Tables for Key Data

Property Value Method Reference
Melting Point255–257°C (dec.)DSC
LogP2.8 (predicted)SwissADME
HPLC Retention Time8.2 min (C18, 70:30 ACN/H₂O)UV at 254 nm
COX-2 Inhibition (IC₅₀)1.2 μMSPR Assay

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.